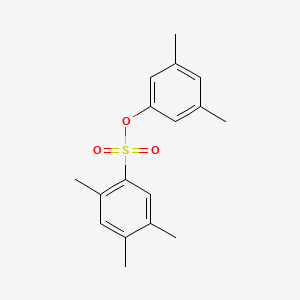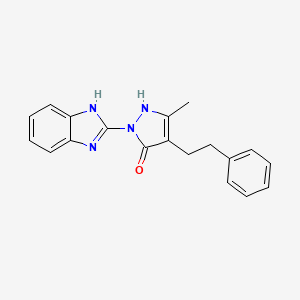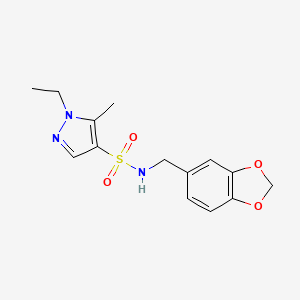![molecular formula C17H23NO2 B4739804 N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide](/img/structure/B4739804.png)
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide, also known as Bicuculline, is a potent and selective antagonist of the type A gamma-aminobutyric acid (GABA-A) receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system.
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the same site as GABA and blocks the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can cause convulsions and seizures.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It increases neuronal excitability and can cause convulsions and seizures. It also increases the release of neurotransmitters such as glutamate and acetylcholine. This compound has been shown to have both excitatory and inhibitory effects on the central nervous system, depending on the concentration and location of the receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is a powerful tool for studying the role of GABA-A receptors in the central nervous system. It is a selective antagonist that can be used to block the inhibitory effects of GABA, allowing researchers to study the excitatory effects of other neurotransmitters. However, this compound is also a potent convulsant and can be toxic at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide. One area of interest is the development of new treatments for epilepsy. This compound has been shown to be effective in animal models of epilepsy, and researchers are exploring ways to improve its efficacy and reduce its toxicity. Another area of interest is the role of GABA-A receptors in other neurological disorders, such as anxiety and depression. This compound may have potential as a therapeutic agent for these disorders, and further research is needed to explore this possibility. Finally, researchers are exploring new methods for synthesizing this compound and other GABA-A receptor antagonists, with the goal of improving their selectivity and reducing their toxicity.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide is used in scientific research to study the role of GABA-A receptors in the central nervous system. It is a potent antagonist of the GABA-A receptor and can be used to block the inhibitory effects of GABA. This allows researchers to study the excitatory effects of neurotransmitters such as glutamate and acetylcholine. This compound is also used to study the mechanisms of epileptic seizures and to develop new treatments for epilepsy.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-4-3-5-15(8-11)20-12(2)17(19)18-16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOBLTUGHIOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)


![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)
![N-(3-acetylphenyl)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4739798.png)

![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)